

## Fexlamose: Application Notes and Protocols for Preclinical Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Fexlamose**, also known as AER-01 and formerly MUC-031, is a novel, inhaled thiol-modified carbohydrate mucolytic agent under investigation for the treatment of muco-obstructive respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, cystic fibrosis, and non-CF bronchiectasis.[1][2][3][4] Its mechanism of action involves the cleavage of disulfide bridges within mucin polymers, which are responsible for the viscoelastic properties of mucus.[1][2][5] This action leads to a rapid reduction in mucus viscosity, liquefaction of mucus plugs, and improved mucociliary clearance.[1][2][5] Preclinical studies have demonstrated the potential of **Fexlamose** to reduce airway mucus obstruction, decrease inflammation, and improve survival in a well-established mouse model of muco-obstructive lung disease.[4][6][7]

These application notes provide a comprehensive overview of the preclinical data for **Fexlamose** and detailed protocols for its use in relevant animal models, intended to guide researchers in designing and executing further non-clinical studies.

#### **Mechanism of Action**

**Fexlamose** is a thiol-saccharide that acts directly on the mucus structure.[2][5] Mucin polymers, the primary components of mucus, are cross-linked by disulfide bonds, which contribute significantly to the gel-like properties of mucus.[1][5] In muco-obstructive diseases, mucus becomes hyperconcentrated and excessively cross-linked, leading to the formation of







tenacious plugs that obstruct the airways.[4] **Fexlamose**'s thiol groups reduce these disulfide bonds, breaking down the complex mucin network and decreasing mucus elasticity and viscosity.[1][2]





Click to download full resolution via product page

**Fexlamose** Mechanism of Action on Mucin Polymers.



# Preclinical Efficacy in a Muco-obstructive Disease Model

The efficacy of **Fexlamose** has been evaluated in the  $\beta$ -subunit of the epithelial sodium channel transgenic ( $\beta$ ENaC-Tg) mouse model. These mice overexpress ENaC in the airways, leading to airway surface liquid dehydration, reduced mucus transport, and the spontaneous development of a phenotype that closely mimics human muco-obstructive lung diseases, including airway mucus plugging and inflammation.[6][8]

### **Summary of Preclinical Data**

The following tables summarize the key quantitative findings from a pivotal preclinical study utilizing **Fexlamose** (MUC-031) in βENaC-Tg mice.[4][6]

Table 1: Acute Dosing in Adult βENaC-Tg Mice

| Treatment<br>Group | Dosage &<br>Administration                 | Outcome<br>Measure                                                          | Result         | p-value |
|--------------------|--------------------------------------------|-----------------------------------------------------------------------------|----------------|---------|
| Vehicle Control    | Saline, Intranasal                         | Airway Mucus<br>Content<br>(nL·mm <sup>-2</sup> )                           | 16.8 ± 3.2     | <0.01   |
| Fexlamose          | 131 mg/mL, 3x in<br>one day,<br>Intranasal | Airway Mucus<br>Content<br>(nL·mm <sup>-2</sup> )                           | 7.5 ± 1.2      | <0.01   |
| Vehicle Control    | Saline, Intranasal                         | Bronchoalveolar<br>Lavage (BAL)<br>Total Cells<br>(cells·mL <sup>-1</sup> ) | 73,833 ± 6,930 | <0.05   |
| Fexlamose          | 131 mg/mL, 3x in<br>one day,<br>Intranasal | Bronchoalveolar<br>Lavage (BAL)<br>Total Cells<br>(cells·mL <sup>-1</sup> ) | 47,679 ± 7,736 | <0.05   |

Table 2: Chronic Dosing and Survival in Neonatal βENaC-Tg Mice



| Treatment<br>Group | Dosage &<br>Administration                        | Outcome<br>Measure | Result | p-value |
|--------------------|---------------------------------------------------|--------------------|--------|---------|
| Vehicle Control    | Saline, Intranasal                                | Mortality (%)      | 37%    | <0.05   |
| Fexlamose          | 131 mg/mL, 2x<br>daily for 2 weeks,<br>Intranasal | Mortality (%)      | 21%    | <0.05   |

## **Experimental Protocols**

The following are detailed protocols based on the methodologies reported in the preclinical evaluation of **Fexlamose**.[4][6]

#### **Animal Model**

- Model: βENaC-transgenic (βENaC-Tg) mice on a C57BL/6N background.
- Rationale: These mice exhibit spontaneous muco-obstructive lung disease, providing a relevant model for testing mucolytic agents.[8]
- Housing: Animals should be housed in a specific pathogen-free facility with ad libitum access
  to food and water. All procedures must be approved by an Institutional Animal Care and Use
  Committee (IACUC).

#### **Fexlamose Formulation and Dosing**

- Formulation: Fexlamose (MUC-031) is dissolved in sterile saline to a concentration of 131 mg/mL.[9]
- Administration Route: Intranasal instillation is a common method for delivering substances to the respiratory tract in mice.[3][10][11]
- Acute Dosing Regimen: Administer a 20 µL volume of the Fexlamose solution (10 µL per nostril) to adult βENaC-Tg mice three times over a single day.[4]
- Chronic Dosing Regimen: For neonatal mice, administer a smaller volume (e.g., 5-10  $\mu$ L total) twice daily for two weeks.



#### **Intranasal Instillation Protocol**

- Anesthesia: Anesthetize the mouse using an appropriate method, such as intraperitoneal
  injection of a ketamine/xylazine cocktail or isoflurane inhalation, to ensure deep anesthesia
  and prevent reflexive sneezing.[10][12]
- Positioning: Hold the anesthetized mouse in a supine position, with the head slightly elevated.
- Instillation: Using a micropipette, slowly dispense the **Fexlamose** solution into the nares, allowing the mouse to inhale the liquid. Alternate between nostrils.[10][11]
- Recovery: Monitor the animal until it has fully recovered from anesthesia.

### **Assessment of Efficacy**

- 1. Quantification of Airway Mucus Plugging:
- Method: Histological analysis of lung sections.
- Procedure:
  - Euthanize the mice and perfuse the lungs with phosphate-buffered saline (PBS).
  - Inflate and fix the lungs with 4% paraformaldehyde.
  - Embed the fixed lungs in paraffin and cut sections.
  - Stain sections with Alcian blue-Periodic acid-Schiff (AB-PAS) to visualize mucus.
  - Acquire images of the stained sections and use image analysis software to quantify the area of mucus plugging relative to the total airway area.[4][13]
- 2. Assessment of Airway Inflammation:
- Method: Bronchoalveolar Lavage (BAL) fluid analysis.
- Procedure:

#### Methodological & Application





- Euthanize the mouse and cannulate the trachea.
- Instill and aspirate a known volume of sterile PBS (e.g., 3 x 0.5 mL) into the lungs.
- Centrifuge the collected BAL fluid to pellet the cells.
- Resuspend the cell pellet and perform a total cell count using a hemocytometer.
- Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes).[4][14]

#### 3. Survival Studies:

- Method: Monitor neonatal mice daily for the duration of the treatment period.
- Procedure:
  - Begin treatment in neonatal βENaC-Tg mice at a specified age.
  - Record the number of surviving animals in each treatment group daily.
  - Plot survival curves and perform statistical analysis (e.g., Kaplan-Meier survival analysis).
     [4]





Click to download full resolution via product page

Experimental Workflow for Preclinical Fexlamose Studies.

## Conclusion



**Fexlamose** has demonstrated significant mucolytic and anti-inflammatory effects in a robust preclinical model of muco-obstructive lung disease. The data strongly support its continued development as a novel therapeutic for COPD and other respiratory conditions characterized by mucus plugging. The protocols outlined in these application notes provide a foundation for researchers to further investigate the efficacy and mechanisms of **Fexlamose** in various preclinical settings. As **Fexlamose** progresses through clinical trials, further preclinical studies may be warranted to explore its potential in other respiratory disease models and to elucidate its long-term effects on airway remodeling and lung function.[1][15][16]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Methods in Assessment of Airway Reactivity in Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. The ENaC-overexpressing mouse as a model of cystic fibrosis lung disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases. |
   UCSF Pulmonary, Critical Care, Allergy and Sleep Medicine [pulmonary.ucsf.edu]
- 10. uab.edu [uab.edu]
- 11. research-support.ug.edu.au [research-support.ug.edu.au]
- 12. scge.mcw.edu [scge.mcw.edu]



- 13. Quantification of muco-obstructive lung disease variability in mice via laboratory X-ray velocimetry PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Detecting Cough and Airway Inflammation in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aer Therapeutics Begins Phase 2 Trial of Fexlamose for COPD [synapse.patsnap.com]
- 16. aertherapeutics.com [aertherapeutics.com]
- To cite this document: BenchChem. [Fexlamose: Application Notes and Protocols for Preclinical Respiratory Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623112#fexlamose-dosage-for-preclinical-respiratory-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com